molecular formula C11H14F3NO B13344326 3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol

3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13344326
M. Wt: 233.23 g/mol
InChI Key: ZLTWGJXIXXREQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a secondary alcohol, and an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dimethylaniline with a trifluoromethyl ketone under reductive conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of various reduced derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The aromatic amine group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-(2,3-dimethylanilino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H14F3NO/c1-7-4-3-5-9(8(7)2)15-6-10(16)11(12,13)14/h3-5,10,15-16H,6H2,1-2H3

InChI Key

ZLTWGJXIXXREQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C(F)(F)F)O)C

Origin of Product

United States

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